molecular formula C16H17NO3 B15231003 (R)-Benzyl (2-hydroxy-2-phenylethyl)carbamate

(R)-Benzyl (2-hydroxy-2-phenylethyl)carbamate

Cat. No.: B15231003
M. Wt: 271.31 g/mol
InChI Key: WTENFXZSJDYZAV-HNNXBMFYSA-N
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Description

®-Benzyl (2-hydroxy-2-phenylethyl)carbamate is a chiral compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, and a phenylethyl carbamate moiety. Its chiral nature makes it an important molecule for studying stereochemistry and enantioselective reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl (2-hydroxy-2-phenylethyl)carbamate typically involves the reaction of ®-2-amino-1-phenylethanol with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .

Industrial Production Methods

Industrial production of ®-Benzyl (2-hydroxy-2-phenylethyl)carbamate may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

®-Benzyl (2-hydroxy-2-phenylethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-Benzyl (2-hydroxy-2-phenylethyl)carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Benzyl (2-hydroxy-2-phenylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

    (S)-Benzyl (2-hydroxy-2-phenylethyl)carbamate: The enantiomer of the compound with similar chemical properties but different biological activities.

    N-(2-hydroxy-2-phenylethyl)carbamate: Lacks the benzyl group, resulting in different reactivity and applications.

    2-Hydroxy-2-phenylethyl carbamate: A simpler analog without the chiral center, used in different contexts.

Uniqueness

®-Benzyl (2-hydroxy-2-phenylethyl)carbamate is unique due to its chiral nature, which imparts specific stereochemical properties and biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

benzyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate

InChI

InChI=1S/C16H17NO3/c18-15(14-9-5-2-6-10-14)11-17-16(19)20-12-13-7-3-1-4-8-13/h1-10,15,18H,11-12H2,(H,17,19)/t15-/m0/s1

InChI Key

WTENFXZSJDYZAV-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@@H](C2=CC=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)O

Origin of Product

United States

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